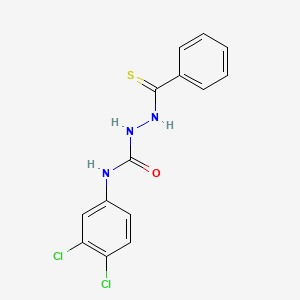

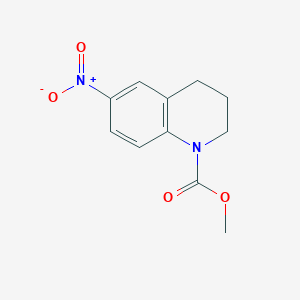

N-(6-methoxy-1,3-benzothiazol-2-yl)cyclohexanecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

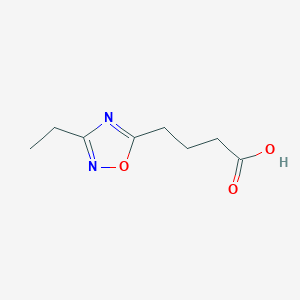

“N-(6-methoxy-1,3-benzothiazol-2-yl)cyclohexanecarboxamide” is a chemical compound with the molecular formula C10H10N2O2S . It is a derivative of benzothiazole, a bicyclic system with multiple applications . Benzothiazole derivatives have been studied extensively and found to have diverse chemical reactivity and a broad spectrum of biological activity .

Synthesis Analysis

The synthesis of benzothiazole derivatives involves reacting 1,3-thiazol-2-amine and 6-ethoxy-1,3-benzothiazole-2-amine separately with 3-methoxy-2-hydroxybenzaldehyde . The IR spectra of benzothiazole Schiff bases revealed a characteristic band in the 1636-1666 cm−1 range, attributed to (–CH=N–) .Molecular Structure Analysis

The molecular structure of “N-(6-methoxy-1,3-benzothiazol-2-yl)cyclohexanecarboxamide” can be represented by the IUPAC Standard InChI: InChI=1S/C10H10N2O2S/c1-6(13)11-10-12-8-4-3-7(14-2)5-9(8)15-10/h3-5H,1-2H3,(H,11,12,13) . The molecular weight of the compound is 222.264 .Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives are diverse. For instance, a work by Dr. Malcolm Stevens of the Cancer Research UK Group at Nottingham University showed the potential of benzothiazole (NSC 674495) and related compounds as anticancer agents .Physical And Chemical Properties Analysis

Benzothiazole is a colorless, slightly viscous liquid with a melting point of 2°C and a boiling point of 227-228°C . The physical and chemical properties of “N-(6-methoxy-1,3-benzothiazol-2-yl)cyclohexanecarboxamide” would depend on its specific structure and substituents.科学的研究の応用

Medicinal Chemistry

Benzothiazoles play an important role in the field of medicinal chemistry due to their highly pharmaceutical and biological activity . They render an extensive range of biological activities including anti-cancer , anti-bacterial , anti-tuberculosis , anti-diabetic , anthelmintic , anti-tumor , anti-viral , anti-oxidant , anti-inflammatory , anti-glutamate and anti-parkinsonism , anticonvulsant , muscle relaxant activities , neuroprotective , inhibitors of several enzymes and so on .

Green Chemistry

Benzothiazole compounds are related to green chemistry . The development of synthetic processes is one of the most significant problems facing researchers .

Synthesis of Novel Ligands

Antimicrobial Properties

Derivatives of the title compound have been investigated for their antimicrobial properties against gram-positive bacteria (Staphylococcus aureus), gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae), and fungi (Candida albicans, Aspergillus niger, Aspergillus flavus, Monascus purpureus, and Penicillium citrinum) .

Treatment of Rheumatic Diseases

It is used for treating rheumatic, rheumatoid arthritis and osteoarthritis .

Synthesis of 2-Arylbenzothiazoles

The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry . The synthesis of 2-arylbenzothiazoles has led to broad and valuable different approaches for their synthesis .

作用機序

Target of Action

Related compounds have been shown to interact withacetylcholinesterase (AChE) and exhibit antimicrobial activity against various microbial species .

Mode of Action

Similar compounds have shown to inhibit ache , which plays a crucial role in nerve signal transmission by breaking down acetylcholine, a neurotransmitter. Inhibition of AChE leads to an increase in acetylcholine, enhancing nerve signal transmission .

Biochemical Pathways

Related compounds have been shown to inhibit ache , which would affect the cholinergic pathway involved in nerve signal transmission.

Result of Action

Related compounds have shown to inhibit ache , which could potentially enhance nerve signal transmission. They also exhibit antimicrobial activity , indicating a potential role in combating microbial infections.

特性

IUPAC Name |

N-(6-methoxy-1,3-benzothiazol-2-yl)cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2S/c1-19-11-7-8-12-13(9-11)20-15(16-12)17-14(18)10-5-3-2-4-6-10/h7-10H,2-6H2,1H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLYWXSGKKWFVTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-methoxy-1,3-benzothiazol-2-yl)cyclohexanecarboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2881558.png)

![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2881559.png)

![N-benzyl-2-[4-(2,3-dimethylphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2881560.png)

![(2S)-2-[3-(difluoromethyl)phenyl]propan-1-ol](/img/structure/B2881563.png)

![3-[(2-fluorophenyl)methyl]-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2881565.png)

![(E)-3-(furan-2-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2881571.png)